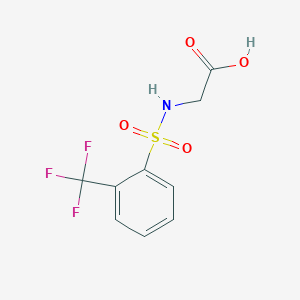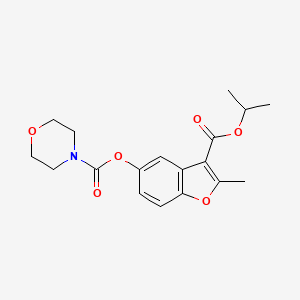
3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholines and their carbonyl-containing analogs are frequently found in biologically active molecules and pharmaceuticals . They have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .
Synthesis Analysis
Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholines and their analogs can vary greatly depending on the specific substituents attached to the morpholine ring .Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions, including coupling, cyclization, and reduction reactions . These reactions can be used to synthesize a wide range of substituted morpholines .Physical And Chemical Properties Analysis
The physical and chemical properties of morpholines and their analogs can vary greatly depending on the specific substituents attached to the morpholine ring .Mechanism of Action
The mechanism of action of 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also reduces the production of ROS, which are involved in oxidative stress. Additionally, it has been found to exhibit anticancer properties by inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, including its low solubility in water and its high cost.
Future Directions
There are several future directions for research on 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate. These include:
1. Further studies on its anti-inflammatory and antioxidant properties
2. Studies on its potential applications in the treatment of cancer
3. Studies on its potential applications in the treatment of neurodegenerative diseases
4. Studies on its potential applications in the treatment of cardiovascular diseases
5. Studies on its potential applications in the development of new drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to explore its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate involves the reaction of 2-methylbenzofuran-5-carboxylic acid with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and triethylamine to yield the final product.
Scientific Research Applications
The compound has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties.
Safety and Hazards
While specific safety and hazard information for “3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl morpholine-4-carboxylate” is not available, it’s important to handle all chemicals with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific chemicals .
Properties
IUPAC Name |
(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-11(2)23-17(20)16-12(3)24-15-5-4-13(10-14(15)16)25-18(21)19-6-8-22-9-7-19/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMNSYUJASXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)
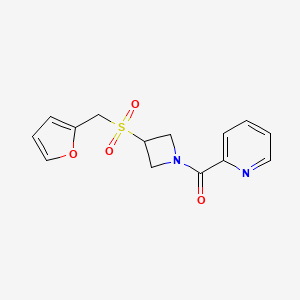

![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)
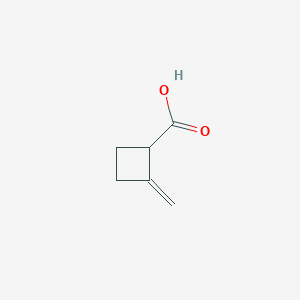

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)


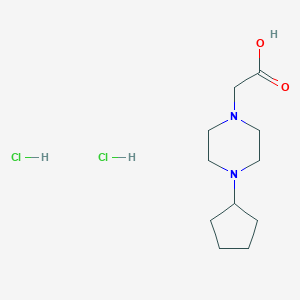
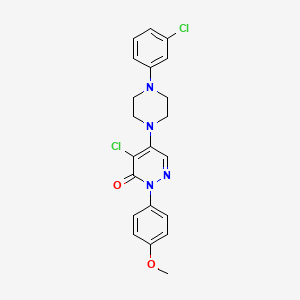
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)
